1-isobutyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
Description
1-Isobutyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a tetrahydroquinazoline derivative featuring a thione group at position 4, an isobutyl substituent at position 1, and a 3-nitrophenyl group at position 2.
Properties
IUPAC Name |
1-(2-methylpropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-12(2)11-20-16-9-4-3-8-15(16)18(24)19-17(20)13-6-5-7-14(10-13)21(22)23/h5-7,10,12H,3-4,8-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPSGUFHIGJBTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(CCCC2)C(=S)N=C1C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-isobutyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.
Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl halides in the presence of a base.
Nitration: The nitrophenyl group is introduced through nitration reactions, typically using nitric acid and sulfuric acid.
Thione Formation: The thione moiety can be introduced by reacting the quinazoline derivative with sulfur-containing reagents, such as thiourea or Lawesson’s reagent.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-isobutyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common reagents and conditions used in these reactions vary depending on the desired transformation and the specific functional groups involved.
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Research indicates that compounds similar to 1-isobutyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione exhibit antimicrobial properties. A study evaluated a series of piperidine derivatives for their efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, demonstrating the potential of related compounds in combating infections .
2. Antioxidant Properties
Compounds with a similar framework have been investigated for their antioxidant capabilities. For example, 3-phenyl-1H-isochromen-1-one analogues showed significant antioxidant activity in vitro, suggesting that the nitrophenyl group may enhance such properties in our compound of interest .
3. Cancer Treatment
The tetrahydroquinazoline derivatives have been studied for their selective cytotoxicity towards cancer cells while sparing normal tissues. This selectivity is crucial for developing effective cancer therapeutics . The mechanism often involves interference with cellular pathways critical for tumor growth.
Synthesis and Development
The synthesis of this compound can be achieved through multi-step organic reactions involving starting materials that are readily available in medicinal chemistry labs. The synthetic routes typically involve cyclization reactions that form the quinazoline core followed by thionation to introduce the thione functionality.
Case Studies
Mechanism of Action
The mechanism of action of 1-isobutyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione depends on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and leading to changes in cellular responses.
DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Substituent Variations in Tetrahydroquinazoline-thiones
The table below compares the target compound with analogous derivatives, focusing on substituents, molecular weights, and key properties:
Electronic and Structural Features
- This contrasts with 4-methoxyphenyl derivatives, where electron-donating methoxy groups increase electron density .
- Alkyl vs. Aryl Substituents : Isobutyl (target) and furan-2-ylmethyl substituents at C₁ impart distinct steric and electronic profiles. Isobutyl’s branched alkyl chain may improve lipid solubility compared to planar aromatic groups like benzyl .
Biological Activity
1-Isobutyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a quinazoline core with an isobutyl group and a nitrophenyl substituent. This structure is crucial for its biological activity.
The biological activity of this compound involves several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes that are critical in cancer cell proliferation. For instance, it may act as a protein kinase inhibitor, which could lead to reduced tumor growth.
- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the following table:
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Cancer Treatment : A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines including breast and lung cancer cells. The mechanism was attributed to its ability to induce apoptosis through mitochondrial pathways and caspase activation.
- Inflammation Models : In animal models of inflammation, this compound showed a reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.
- Neuroprotective Effects : Preliminary studies indicate that the compound may have neuroprotective properties by reducing oxidative stress in neuronal cells, which could be beneficial for neurodegenerative diseases.
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the efficacy of this compound. Key findings include:
- Structure-Activity Relationship (SAR) : Modifications to the nitrophenyl group significantly affect the compound's potency and selectivity towards specific targets.
- Combination Therapies : Studies suggest that combining this compound with other chemotherapeutic agents may enhance its effectiveness while reducing side effects.
Q & A
Q. Validation :
Advanced: How can researchers resolve contradictions between experimental and computational data?
Methodological Answer:
Data Cross-Validation :
Error Analysis :
Statistical Testing :
Q. Case Study :
- Adjusting reaction pH resolved discrepancies in thione tautomerization observed in NMR vs. computational models .
Basic: How should stability studies under varying pH and temperature be designed?
Methodological Answer:
Experimental Design :
Monitoring :
- Use HPLC to track degradation products (e.g., nitro group reduction).
Kinetic Modeling :
Advanced: What catalytic systems improve efficiency in key synthetic steps?
Methodological Answer:
| Reaction Step | Catalysts Tested | Optimal Conditions |
|---|---|---|
| Suzuki Coupling | Pd(OAc)₂, XPhos | 80°C, DMF/H₂O, 12h (yield: 51%) |
| Thione Formation | Lawesson’s Reagent | Toluene, reflux, 4h |
Q. Optimization :
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
Advanced: How can in silico docking predict biological targets, and what validation is required?
Methodological Answer:
Docking Workflow :
- Use AutoDock Vina to dock into kinase ATP-binding pockets (PDB: 1ATP).
Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
